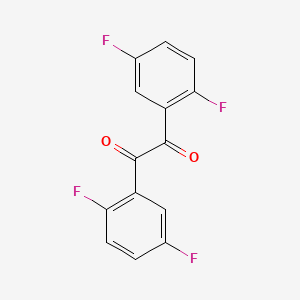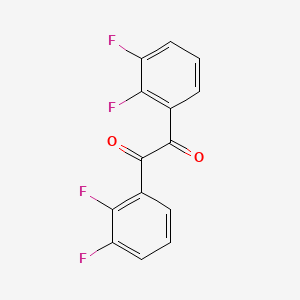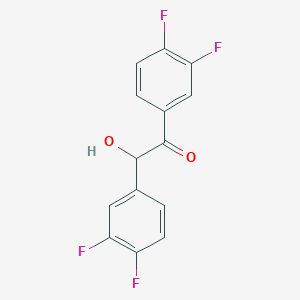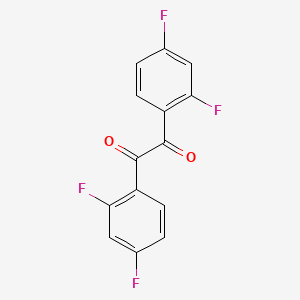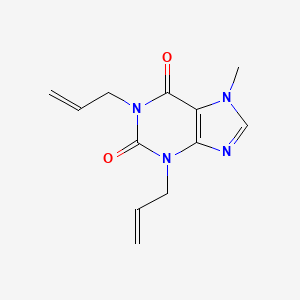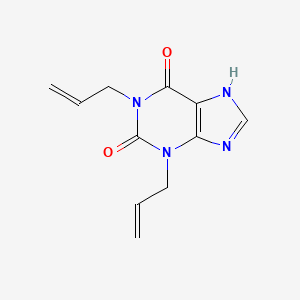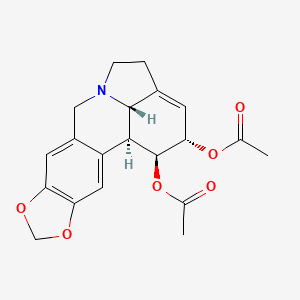
1,2-Diacetoxylycorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diacetoxylycorine is a derivative of lycorine, an alkaloid found in the Amaryllidaceae family of plants. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties . Its unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diacetoxylycorine can be synthesized through the acetylation of lycorine. The process involves reacting lycorine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diacetoxylycorine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of lycorine or partially reduced intermediates.
Substitution: Formation of substituted lycorine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Potential use in developing pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Diacetoxylycorine involves its interaction with molecular targets and pathways. It has been shown to induce apoptosis and autophagy in cancer cells by modulating the TCRP1/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death in cancer cells.
Comparison with Similar Compounds
1,2-Diacetoxylycorine is compared with other similar compounds such as:
Lycorine: The parent compound, known for its broad spectrum of biological activities.
Gedunin: Another plant-derived compound with antimalarial and anticancer properties.
Narciclasine: A related Amaryllidaceae alkaloid with potent anticancer activity.
Uniqueness: this compound stands out due to its dual acetoxy groups, which enhance its solubility and bioavailability compared to lycorine. This structural modification potentially increases its efficacy in biological systems.
References
properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[(1S,17S,18S,19S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-yl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h5-7,17-20H,3-4,8-9H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
InChI Key |
LMZHAKUXAHOCST-VNTMZGSJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
Canonical SMILES |
CC(=O)OC1C=C2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





